molecular formula C6H4BrFN2O2 B1375414 5-Bromo-4-fluoro-2-nitroaniline CAS No. 1052686-50-6

5-Bromo-4-fluoro-2-nitroaniline

Cat. No. B1375414
M. Wt: 235.01 g/mol
InChI Key: CRBGRCCXVAWOCO-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitroaniline is a chemical compound with the CAS Number: 1052686-50-6 . It has a linear formula of C6H4BrFN2O2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-2-nitroaniline is represented by the InChI Code: 1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 . The molecular weight of the compound is 235.01 .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-nitroaniline is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Complexation Studies

  • Copper(II), Nickel(II), and Cobalt(II) Complexes : 5-Bromo-4-fluoro-2-nitroaniline, as a part of a family of nitroaniline compounds, has been studied for its ability to form complexes with metals such as Copper(II), Nickel(II), and Cobalt(II). These complexes exhibit varied structures like square planar, tetrahedral, and hexacoordinate, and they show high-spin non-electrolyte behavior (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Synthesis and Structure Studies

  • 5-Fluoro-5-halo- and 5-fluoro-5-nitro-substituted Uracil Derivatives : The synthesis of 5-Bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils involves oxidative halogenation of 5-fluorouracil. This research contributes to understanding the structural properties of fluoro-nitro-substituted compounds (Chernikova, Khursan, Spirikhin, & Yunusov, 2015).

Heterocyclic System Research

  • Sulfonated Derivatives of 4-Fluoroaniline : Studies on the sulfonation of 4-fluoroaniline derivatives, including 5-fluoro-2-nitroaniline, offer insights into the synthesis of sulfonated compounds. These compounds have potential applications in various chemical and pharmaceutical fields (Courtin, 1982).

Dye Intermediates and Pharmaceuticals

  • Application as Dye Intermediate : 4-Fluoro-3-nitroaniline, a compound closely related to 5-Bromo-4-fluoro-2-nitroaniline, is significant in the USA as a novel dye intermediate. Its potential expansion into pharmaceuticals and insecticides indicates the broad application scope of fluoro-nitroaniline derivatives (Bil, 2007).

Chemical Properties and Spectral Identification

  • Mass Spectral Identification : The study of isomeric fluoronitroanilines, including 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline, reveals the chemical properties and identification methods of these compounds. Understanding their fragmentation patterns and ion intensities contributes to analytical chemistry and compound identification (Fu & Rosenberg, 1980).

Organic Synthesis

  • Synthesis of N-Substituted Derivatives : The synthesis of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide from 2-fluoro-5-nitroaniline demonstrates the versatility of nitroaniline derivatives in creating complex organic molecules with potential applications in materials science and pharmaceuticals (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Radiofluorinated Derivatives for PET Imaging

  • PET Imaging Radioligands : The synthesis of radiofluorinated derivatives of the 5-HT(1A) receptor antagonist, WAY-100635, including fluoro-analogues of WAY-100635, shows the relevance of fluoro-nitroaniline derivatives in developing novel radioligands for PET imaging in neuroscience and medical diagnostics (Karramkam et al., 2003).

Isoxazoline and Isoxazole Synthesis

  • Fluorinated Isoxazolines and Isoxazoles : The synthesis of fluorinated isoxazolines from 5-aryl-4-bromo-4-fluoroisoxazolines highlights the role of fluoro-nitroanilines in producing new heterocyclic systems, important in pharmaceutical and agrochemical research (Bondarenko et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromo-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGRCCXVAWOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736074
Record name 5-Bromo-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-nitroaniline

CAS RN

1052686-50-6
Record name 5-Bromo-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-2,5-difluoro-4-nitro-benzene (1.50 g, 6.30 mmol) and 7M ammonia in methanol (25 mL) was heated in a sealed tube at 60° C. for 15 h. The reaction mixture was transferred to a round bottom flask, washing the sealed tube with EtOAc. The reaction mixture was concentrated, and the crude material was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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